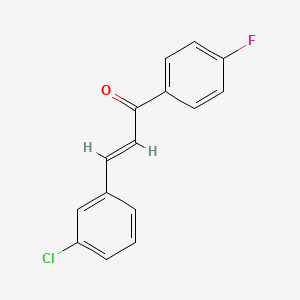
N-(1-cyano-1,3-dimethylbutyl)-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyano-1,3-dimethylbutyl)-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide, also known as C16, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic uses. C16 belongs to the family of quinazolinone compounds and has been studied for its pharmacological properties.
Wirkmechanismus
The exact mechanism of action of N-(1-cyano-1,3-dimethylbutyl)-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as matrix metalloproteinases (MMPs) and histone deacetylases (HDACs). These enzymes play a role in various cellular processes such as cell proliferation, migration, and differentiation. By inhibiting these enzymes, N-(1-cyano-1,3-dimethylbutyl)-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide may be able to modulate these processes and have therapeutic effects.
Biochemical and Physiological Effects:
N-(1-cyano-1,3-dimethylbutyl)-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and migration of cancer cells, reduce inflammation, and promote cell differentiation. N-(1-cyano-1,3-dimethylbutyl)-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide has also been shown to reduce fibrosis in animal models, indicating its potential use in treating fibrotic diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1-cyano-1,3-dimethylbutyl)-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide in lab experiments is its synthetic nature, which allows for precise control of the compound's purity and concentration. However, one limitation is the lack of information on its toxicity and potential side effects, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the study of N-(1-cyano-1,3-dimethylbutyl)-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide. One direction is to further investigate its potential therapeutic uses in treating neurodegenerative diseases. Another direction is to study its effects on other cellular processes and pathways to better understand its mechanism of action. Additionally, more studies are needed to determine its toxicity and potential side effects to fully assess its safety for use in clinical settings.
Synthesemethoden
The synthesis of N-(1-cyano-1,3-dimethylbutyl)-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide involves the reaction of 3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanoic acid with 1-cyano-1,3-dimethylbutane in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified through column chromatography to obtain N-(1-cyano-1,3-dimethylbutyl)-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide in its pure form.
Wissenschaftliche Forschungsanwendungen
N-(1-cyano-1,3-dimethylbutyl)-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide has been studied for its potential therapeutic uses in various scientific research studies. It has been shown to have anti-inflammatory, anti-cancer, and anti-fibrotic properties. N-(1-cyano-1,3-dimethylbutyl)-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-(2-cyano-4-methylpentan-2-yl)-3-(4-oxoquinazolin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-13(2)10-18(3,11-19)21-16(23)8-9-22-12-20-15-7-5-4-6-14(15)17(22)24/h4-7,12-13H,8-10H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHDZWOIDHJVPMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C#N)NC(=O)CCN1C=NC2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1,3-dimethylbutyl)-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-tert-butyl-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B2839941.png)
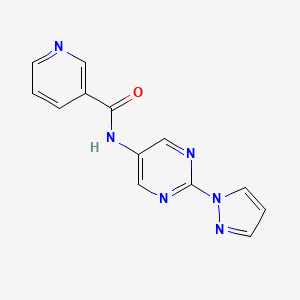
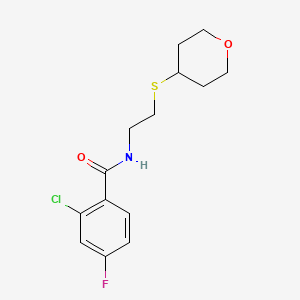
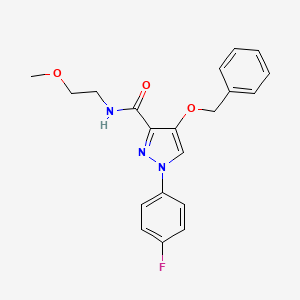
![isopropyl [3-oxo-6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetate](/img/structure/B2839948.png)


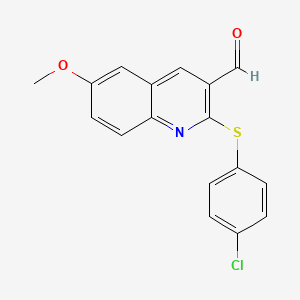

![3-Cyclopropyl-4-(difluoromethyl)isoxazolo[5,4-b]pyridin-6(7H)-one](/img/structure/B2839953.png)
![(E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide](/img/structure/B2839956.png)
![7,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2839957.png)
![3-((3-methoxybenzyl)thio)-7-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2839961.png)
